molecular formula C15H10ClFN2OS B2504659 N-(4-chloro-1,3-benzothiazol-7-yl)-2-(4-fluorophenyl)acetamide CAS No. 941998-45-4

N-(4-chloro-1,3-benzothiazol-7-yl)-2-(4-fluorophenyl)acetamide

Cat. No. B2504659
CAS RN: 941998-45-4
M. Wt: 320.77
InChI Key: BNGQTKBVMYJREY-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-7-yl)-2-(4-fluorophenyl)acetamide, also known as CBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CBA is a heterocyclic compound that contains a benzothiazole ring and a phenylacetamide moiety. The unique structure of CBA makes it a promising candidate for drug discovery and other scientific applications.

Scientific Research Applications

Structure-Activity Relationships and Metabolic Stability

One study explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, focusing on modifications to the benzothiazole ring to improve metabolic stability. This research highlights the importance of heterocyclic analogues in enhancing drug stability and efficacy, demonstrating the compound's potential in targeted cancer therapy Stec et al., 2011.

Anti-inflammatory Activity

Another study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide, assessing their anti-inflammatory activity. This research suggests the therapeutic potential of these compounds in treating inflammation-related disorders Sunder & Maleraju, 2013.

Photovoltaic Efficiency and Ligand-Protein Interactions

A study on benzothiazolinone acetamide analogs revealed their potential in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency (LHE) and free energy of electron injection. Additionally, molecular docking studies indicated promising ligand-protein interactions, specifically with Cyclooxygenase 1 (COX1), highlighting their potential in pharmaceutical applications Mary et al., 2020.

Antitumor Activity

Research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings demonstrated considerable antitumor activity against various cancer cell lines. This indicates the compound's role in developing new anticancer agents Yurttaş, Tay, & Demirayak, 2015.

Antimicrobial Activity

Sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide were synthesized and displayed antimicrobial activity against various bacterial and fungal strains. These findings support the development of new antimicrobial agents to combat resistant pathogens Badiger et al., 2013.

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2OS/c16-11-5-6-12(15-14(11)18-8-21-15)19-13(20)7-9-1-3-10(17)4-2-9/h1-6,8H,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGQTKBVMYJREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=C3C(=C(C=C2)Cl)N=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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